

# what is 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

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## Compound of Interest

**Compound Name:** 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

**Cat. No.:** B1429575

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An In-depth Technical Guide to **2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine**: A Privileged Scaffold in Modern Medicinal Chemistry

## Abstract

**2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine** is a heterocyclic compound built upon the 7-deazapurine scaffold. While its name is a mouthful, its significance in the landscape of drug discovery and development is profound and elegant. This molecule is not typically an active pharmaceutical ingredient (API) itself, but rather a critical starting material—a versatile building block for the synthesis of highly targeted therapeutics. Its unique electronic properties and strategically positioned reactive sites make it a favored scaffold for developing kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and pivotal role in the creation of next-generation medicines, intended for researchers and professionals in the pharmaceutical sciences.

## The Strategic Importance of the 7-Deazapurine Core

In the world of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds." These are structures that can bind to multiple biological targets with high affinity, allowing them to serve as a foundation for developing a wide range of therapeutic agents. The pyrrolo[2,3-d]pyrimidine core, of which **2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine** is a derivative, is one such scaffold.<sup>[1]</sup>

Structurally, it is an analogue of purine, a key component of DNA and RNA. This mimicry allows it to interact with the ATP-binding sites of many enzymes, particularly kinases.<sup>[2]</sup> Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.<sup>[3][4]</sup> By blocking the ATP-binding site, inhibitors developed from this scaffold can effectively shut down aberrant kinase activity. The absence of the nitrogen atom at the 7-position (hence "7-deaza") provides a key vector for chemical modification without disrupting the core interactions necessary for kinase binding, a crucial feature for optimizing drug properties.<sup>[5][6]</sup>

## Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis.

### Identity and Nomenclature

- IUPAC Name: **2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine**
- CAS Number: 1192711-88-8<sup>[7]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>4</sub><sup>[3][7]</sup>
- Synonyms: 2-Chloro-4-amino-7H-pyrrolo[2,3-d]pyrimidine

### Structural and Electronic Properties

The molecule's reactivity and biological function are dictated by its structure. It is a bicyclic, aromatic system containing a fused pyrrole and pyrimidine ring.<sup>[3]</sup> This extended  $\pi$ -electron system confers thermodynamic stability.<sup>[3]</sup> The key features for a synthetic chemist are the two primary reactive "handles":

- C2-Chlorine Atom: The chlorine atom is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various side chains to explore structure-activity relationships (SAR).
- C4-Amino Group: The exocyclic amino group can be functionalized, although it is more commonly a key hydrogen-bonding moiety for interacting with the hinge region of kinase enzymes. It can also participate in nucleophilic substitution reactions.<sup>[3]</sup>

## Physicochemical Data

The quantitative properties of the compound are summarized below.

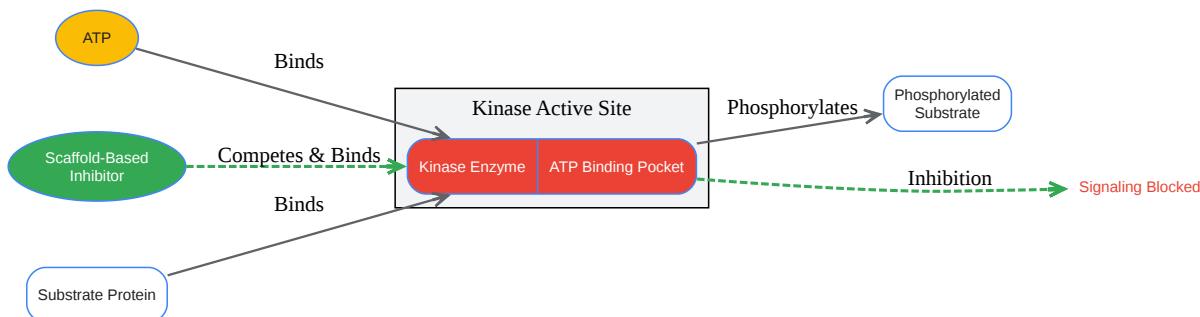
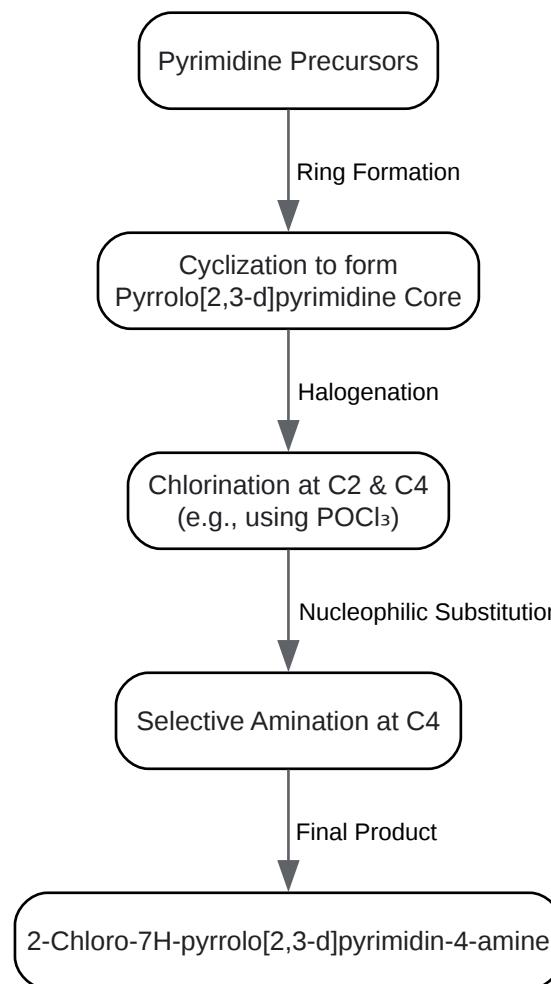
| Property         | Value   | Source                                  |
|------------------|---|---|
| Molecular Weight | 168.58 g/mol  | <a href="#">[3]</a> <a href="#">[7]</a> |
| Appearance       | White to off-white crystalline solid  | <a href="#">[8]</a>                     |
| Melting Point    | >215°C  | <a href="#">[9]</a>                     |
| Boiling Point    | 366.3 °C (Predicted)  | <a href="#">[7]</a>                     |
| Solubility       | Soluble in DMSO and Methanol (with sonication); sparingly soluble in water. | <a href="#">[8]</a> <a href="#">[9]</a> |
| pKa              | 10.68 ± 0.20 (Predicted)  | <a href="#">[9]</a>                     |

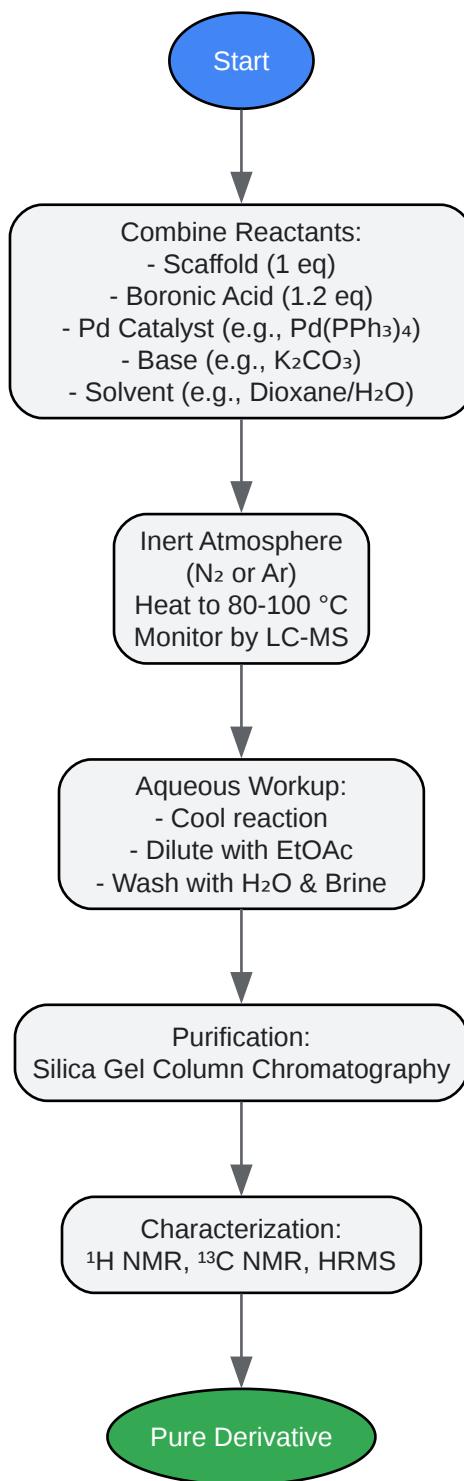
## Synthesis and Chemical Reactivity

The accessibility of this scaffold is crucial for its widespread use. Various synthetic routes have been developed, often starting from commercially available pyrimidine precursors.

## General Synthetic Strategy

A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination and amination steps. The specific sequence can vary, but the overall logic is to build the heterocyclic system and then install the key functional groups.





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